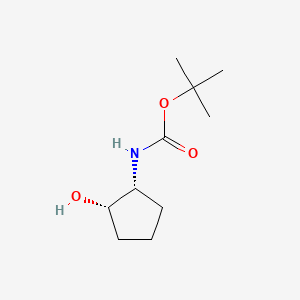

![molecular formula C7H7N3OS B1149370 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 1201784-89-5](/img/structure/B1149370.png)

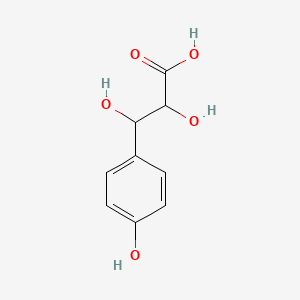

2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Overview

Description

“2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a type of pyridopyrimidine, which is a class of compounds that have shown a therapeutic interest . Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . They are known to provide ligands for several receptors in the body .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods . One of the methods involves a Michael addition-type reaction, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . This results in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .Molecular Structure Analysis

The molecular formula of “this compound” is C5H6N2OS . The average mass is 142.179 Da and the monoisotopic mass is 142.020081 Da .Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are complex and can involve various steps . For instance, the key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .Scientific Research Applications

Regioselective Synthesis of Derivatives : The compound has been used in regioselective synthesis processes. For example, Seela et al. (1982) described the methylation of its derivatives, leading to the formation of N-3-methyl derivatives, showcasing its utility in creating specific molecular configurations (Seela, Bussmann, & Götze, 1982).

Biological Activity Studies : Cottam et al. (1985) investigated the biological activity of 6-substituted and 2,6-disubstituted pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides, indicating its relevance in biological systems and potential therapeutic applications (Cottam, Kazimierczuk, Geary, McKernan, Revankar, & Robins, 1985).

Fungicidal Properties : Tumkevicius et al. (2013) discovered that certain derivatives possess fungicidal properties, highlighting its potential in agricultural applications (Tumkevičius, Urbonas, & Vainilavicius, 2013).

Antiproliferative Activity : Harsha et al. (2018) conducted studies on derivatives for their cytotoxic activity on certain cell lines, suggesting its potential use in cancer research (Harsha, Swaroop, Roopashree, Jagadish, & Rangappa, 2018).

Synthesis of Nucleoside Derivatives : Research by Rosemeyer (2007) focused on synthesizing functionalized base derivatives for nucleoside antibiotics, showing its application in pharmaceutical synthesis (Rosemeyer, 2007).

Synthesis of Antiviral Agents : Saxena et al. (1988) explored its use in synthesizing 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, indicating its relevance in developing antiviral agents (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

Safety and Hazards

While specific safety and hazard information for “2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the study of “2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” and similar compounds could involve further exploration of their therapeutic potential . This could include more detailed studies of their mechanisms of action, as well as the development of new synthesis methods . Additionally, more research could be done to fully understand their physical and chemical properties .

properties

IUPAC Name |

2-methylsulfanyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZXOIATWSHVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=CN2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50987175 | |

| Record name | 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67831-83-8 | |

| Record name | 67831-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

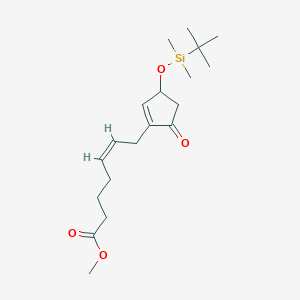

![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)